
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide, also known as CPO, is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 245.6 g/mol. CPO is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the synthesis of heterocyclic compounds, and a pharmaceutical intermediate.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Several derivatives of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide have been synthesized and assessed for their antimicrobial and antifungal activities. These studies have revealed promising results, with some derivatives exhibiting significant activity against various microbial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Vaickelionienė et al., 2011).
Antiviral Properties
Derivatives of this compound have been synthesized and tested for their antiviral properties. Some compounds demonstrated notable antiviral activities, such as reducing the number of viral plaques of Herpes simplex type-1 (HSV-1) significantly. This indicates the potential of these derivatives in antiviral drug development (Dawood et al., 2011).
Antibacterial Properties
A series of this compound derivatives have been synthesized and their antibacterial properties have been evaluated. Certain derivatives were found to exhibit high antibacterial activity, making them potential candidates for antibacterial drug development (Žirgulevičiūtė et al., 2015).
Anticancer and Antimicrobial Agents
Novel hybrid molecules containing different heterocyclic moieties based on this compound derivatives have been synthesized. These compounds have been screened for their antimicrobial, antiurease, and antilipase activities, showing promising results in various biological assays. Such compounds could be potential candidates for the development of new therapeutic agents (Ceylan et al., 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(17)14-13/h1-4,7H,5-6,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUBNCMYUNOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

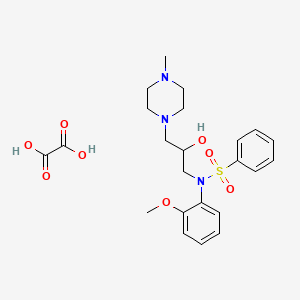
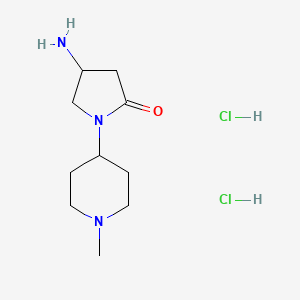
![3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one](/img/structure/B2646833.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)
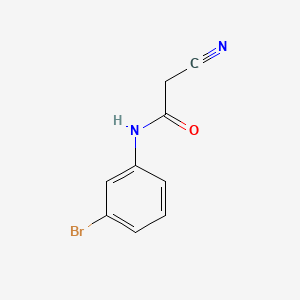
![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)
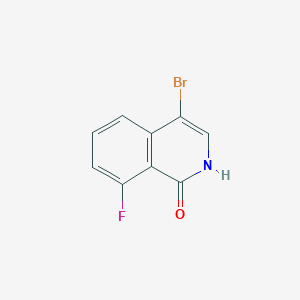

![(1S,3R)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2646847.png)
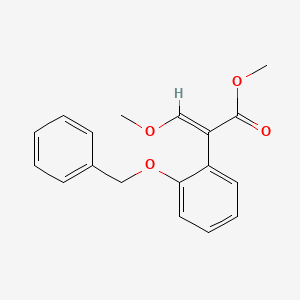

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)